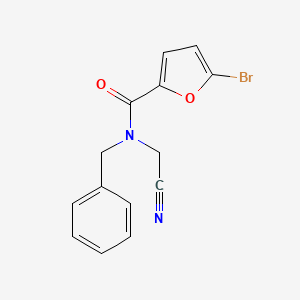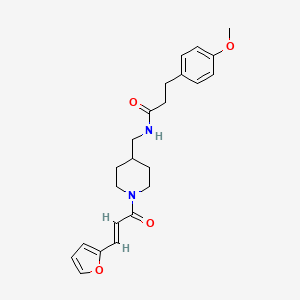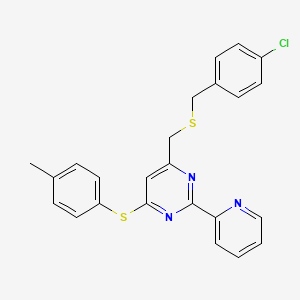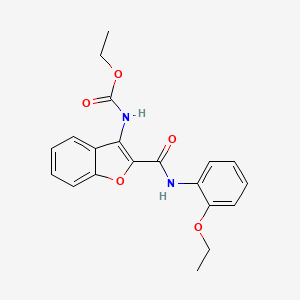![molecular formula C11H15Cl2N3 B2737409 3-(6-Chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane hydrochloride CAS No. 1909347-72-3](/img/structure/B2737409.png)
3-(6-Chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Chloropyrazin-2-yl)-1-azabicyclo[222]octane hydrochloride is a chemical compound that belongs to the class of bicyclic azabicyclo compounds It features a pyrazine ring substituted with a chlorine atom at the 6-position and a bicyclo[222]octane ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyrazine-2-carboxylic acid and 1-azabicyclo[2.2.2]octane.
Condensation Reaction: The carboxylic acid group of 6-chloropyrazine-2-carboxylic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This is followed by the addition of 1-azabicyclo[2.2.2]octane to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
3-(6-Chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines (e.g., aniline) and thiols (e.g., thiophenol). The reactions are typically carried out in polar solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazine derivatives, while oxidation reactions can produce pyrazine N-oxides.
科学研究应用
3-(6-Chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Pharmacological Research: It is investigated for its potential pharmacological activities, such as anti-inflammatory and analgesic effects.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 3-(6-Chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane hydrochloride involves its interaction with specific molecular targets in the body. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(6-Chloropyrazin-2-yl)-1H-benzo[d]imidazole: This compound features a benzimidazole ring instead of the bicyclo[2.2.2]octane ring.
6-Chloropyrazine-2-carboxylic acid: This is a simpler derivative with a carboxylic acid group instead of the bicyclic system.
Uniqueness
3-(6-Chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane hydrochloride is unique due to its bicyclic structure, which imparts specific steric and electronic properties. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents with distinct pharmacological profiles.
属性
IUPAC Name |
3-(6-chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3.ClH/c12-11-6-13-5-10(14-11)9-7-15-3-1-8(9)2-4-15;/h5-6,8-9H,1-4,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKGIXUZCGPKCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)C3=CN=CC(=N3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2737329.png)

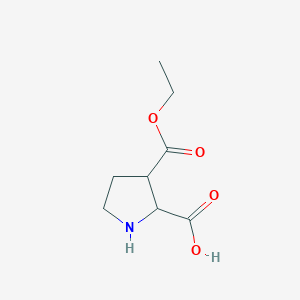
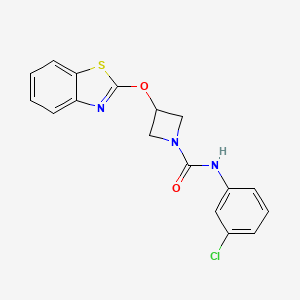
![2-chloro-N-[3-oxo-3-(1,2,3,4-tetrahydroquinolin-1-yl)propyl]pyridine-4-carboxamide](/img/structure/B2737333.png)
![4-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2737335.png)

![3-[(1-Cyclobutylpiperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2737337.png)
![N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2737338.png)
![ethyl 6-(4-butoxybenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2737339.png)
